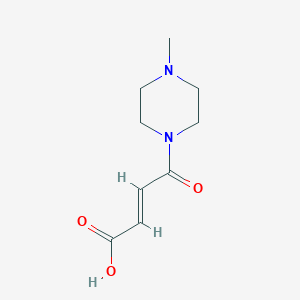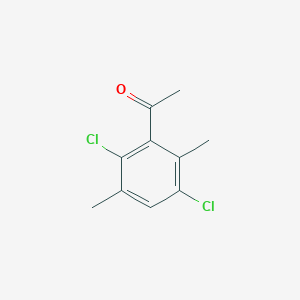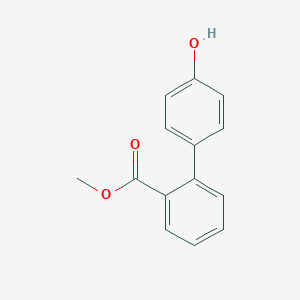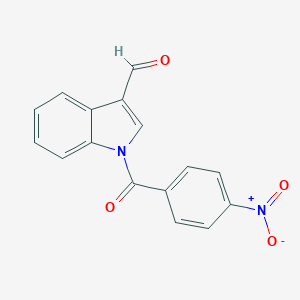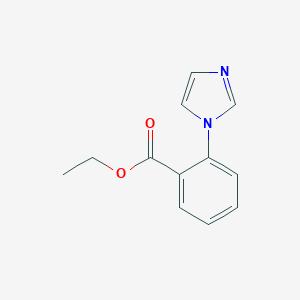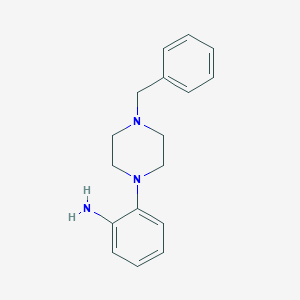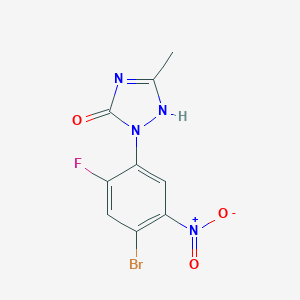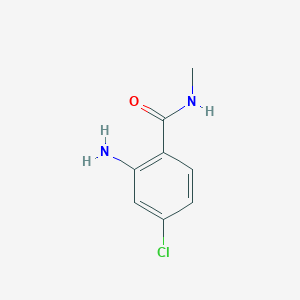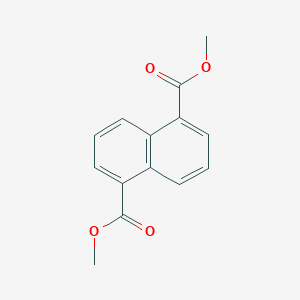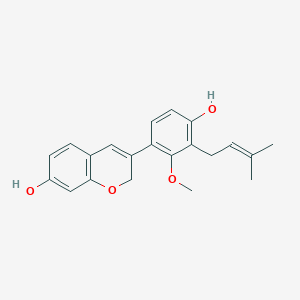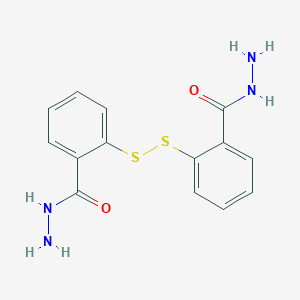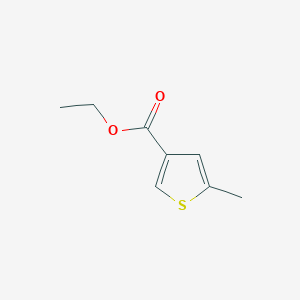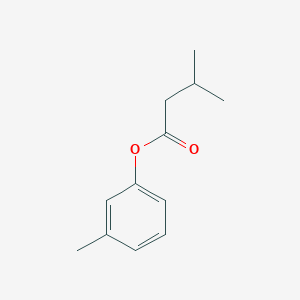
3-Methylphenyl 3-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 3-methylbutyrate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is used for its unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Methylphenyl 3-methylbutyrate is not fully understood, but it is believed to act as a leucine analog. Leucine is an essential amino acid that plays a key role in protein synthesis and muscle growth. 3-Methylphenyl 3-methylbutyrate may enhance these processes by mimicking leucine and activating the same pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methylphenyl 3-methylbutyrate can stimulate protein synthesis and muscle growth in animals and humans. It has also been shown to increase energy expenditure and fat oxidation. Additionally, it may have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylphenyl 3-methylbutyrate in lab experiments is its ability to mimic the effects of leucine without the need for dietary supplementation. It is also relatively easy to synthesize and purify. However, one limitation is its low yield, which can make large-scale experiments difficult.
Orientations Futures
There are several future directions for research on 3-Methylphenyl 3-methylbutyrate. One area of interest is its potential as a therapeutic agent for muscle wasting and neurodegenerative diseases. It may also have applications in sports nutrition and weight loss. Further studies are needed to fully understand the mechanism of action and potential benefits of this compound.
In conclusion, 3-Methylphenyl 3-methylbutyrate is a chemical compound with a range of scientific research applications. Its unique biochemical and physiological effects make it a valuable tool for studying protein synthesis, muscle growth, and metabolism. Further research is needed to fully understand its potential benefits and applications.
Méthodes De Synthèse
The synthesis of 3-Methylphenyl 3-methylbutyrate involves the reaction of 3-methylphenylacetic acid with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
3-Methylphenyl 3-methylbutyrate has a range of scientific research applications. It has been used in studies of protein synthesis, muscle growth, and metabolism. It has also been used as a marker for the detection of leucine metabolism in humans and animals.
Propriétés
Numéro CAS |
105401-73-8 |
|---|---|
Nom du produit |
3-Methylphenyl 3-methylbutyrate |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Synonymes |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



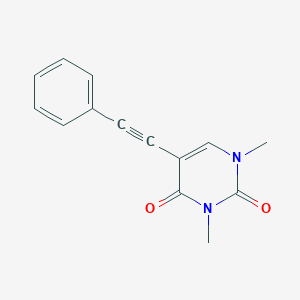
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
